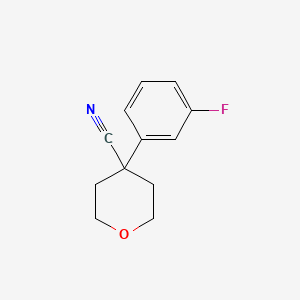
4-(3-Fluorophenyl)oxane-4-carbonitrile
描述
4-(3-Fluorophenyl)oxane-4-carbonitrile is an organic compound with the molecular formula C12H12FNO It is a heterocyclic compound featuring a tetrahydropyran ring substituted with a 3-fluorophenyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)oxane-4-carbonitrile typically involves the following steps:
Reduction of 3-fluorobenzoic acid to 3-fluorobenzyl alcohol: This step is achieved using a reducing agent such as lithium aluminum hydride (LiAlH4).
Alkylation of 3-fluorobenzyl alcohol: The resulting 3-fluorobenzyl alcohol is then alkylated using n-butyllithium to form 3-fluorobenzyl lithium.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 4-(3-Fluorophenyl)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Formation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: Formation of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-(3-Fluorophenyl)oxane-4-carbonitrile is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Used in the synthesis of advanced materials and specialty chemicals
作用机制
The mechanism of action of 4-(3-Fluorophenyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Tetrahydro-2H-pyran-4-carbonitrile: A structurally similar compound without the fluorophenyl group.
4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid: An oxidized derivative of the compound.
Uniqueness: 4-(3-Fluorophenyl)oxane-4-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
属性
IUPAC Name |
4-(3-fluorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQMVJXZOBQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














